molecular formula C12H9BrFNO B13223061 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine

3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine

Katalognummer: B13223061
Molekulargewicht: 282.11 g/mol
InChI-Schlüssel: MAINIENFEZFILE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to a methoxypyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine typically involves the halogenation of a suitable precursor followed by methoxylationThe reaction conditions often include the use of organic solvents and catalysts to facilitate the halogenation and methoxylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methoxylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group further influences its pharmacokinetic properties, such as solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine is unique due to the combination of bromine, fluorine, and methoxy groups attached to a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C12H9BrFNO

Molekulargewicht

282.11 g/mol

IUPAC-Name

3-(2-bromo-6-fluorophenyl)-5-methoxypyridine

InChI

InChI=1S/C12H9BrFNO/c1-16-9-5-8(6-15-7-9)12-10(13)3-2-4-11(12)14/h2-7H,1H3

InChI-Schlüssel

MAINIENFEZFILE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=CC(=C1)C2=C(C=CC=C2Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.